
(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O2S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound may interact with proteins or enzymes that are crucial for the survival of these microorganisms.
Mode of Action
It’s known that similar compounds exhibit their antimicrobial activity by interacting with essential proteins or enzymes in the microorganisms, thereby inhibiting their function .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with the synthesis of essential components of the microorganisms, such as proteins or nucleic acids, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s physicochemical properties suggest that it has a high gastrointestinal absorption and bbb permeation . This indicates that the compound could be well absorbed in the body and could cross the blood-brain barrier, potentially affecting the central nervous system. The compound’s water solubility is moderately soluble, which could impact its bioavailability .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity, suggesting that the compound could inhibit the growth and proliferation of these microorganisms .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to exhibit good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
Molecular Mechanism
The molecular mechanism of action of (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone involves binding interactions with biomolecules and potential enzyme inhibition or activation . The compound’s effects at the molecular level also include changes in gene expression .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-21(24)30-18-8-6-17(7-9-18)25-22-26-19(15-31-22)20(29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15,21H,10-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJRLPAPXOSMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
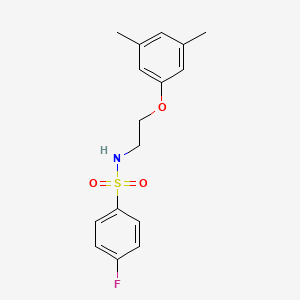
![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2797514.png)

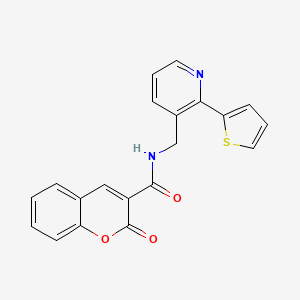
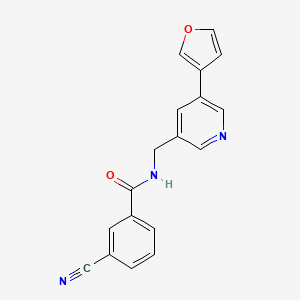
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
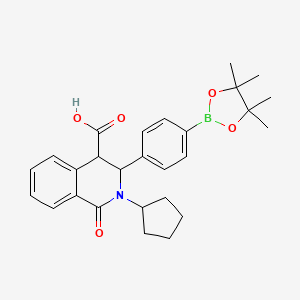
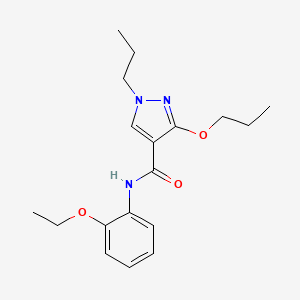
![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)

![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)
![N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2797533.png)
